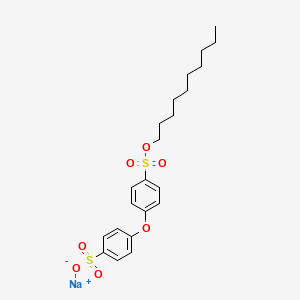
Disodium decyl(sulfonatophenoxy)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium decyl(sulfonatophenoxy)benzenesulfonate is a surfactant and additive commonly used in various industrial applications. It is known for its ability to act as an emulsifier and wetting agent, making it valuable in the manufacture of paints, lacquers, inks, dyes, and coatings . This compound is also utilized in the recovery of organic solvents from wastewater and in the preparation of carbon nanotubes for nanotechnology applications .
Méthodes De Préparation
The synthesis of disodium decyl(sulfonatophenoxy)benzenesulfonate typically involves the sulfonation of decylphenoxybenzenesulfonate. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The process may involve heating the reactants to specific temperatures to ensure complete sulfonation. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity .
Analyse Des Réactions Chimiques
Disodium decyl(sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could result in the formation of corresponding alcohols .
Applications De Recherche Scientifique
Disodium decyl(sulfonatophenoxy)benzenesulfonate has a wide range of scientific research applications. In chemistry, it is used as a surfactant to stabilize emulsions and disperse particles. In biology, it is employed in the preparation of cell membranes and as a detergent in protein purification processes. In medicine, it is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs. In industry, it is utilized in the formulation of cleaning agents, lubricants, and anti-static agents .
Mécanisme D'action
The mechanism of action of disodium decyl(sulfonatophenoxy)benzenesulfonate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to the disruption of cell membranes and the solubilization of membrane-bound proteins .
Comparaison Avec Des Composés Similaires
Disodium decyl(sulfonatophenoxy)benzenesulfonate can be compared to other similar surfactants such as sodium dodecyl benzene sulfonate and sodium lauryl sulfate. While all these compounds share surfactant properties, this compound is unique in its specific structure, which provides distinct emulsifying and wetting capabilities. Similar compounds include:
- Sodium dodecyl benzene sulfonate
- Sodium lauryl sulfate
- Disodium dodecyl diphenyl ether disulfonate
This compound’s unique structure and properties make it a valuable component in various industrial and scientific applications.
Propriétés
Formule moléculaire |
C22H29NaO7S2 |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
sodium;4-(4-decoxysulfonylphenoxy)benzenesulfonate |
InChI |
InChI=1S/C22H30O7S2.Na/c1-2-3-4-5-6-7-8-9-18-28-31(26,27)22-16-12-20(13-17-22)29-19-10-14-21(15-11-19)30(23,24)25;/h10-17H,2-9,18H2,1H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
WCNNLAJSTDTFBA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


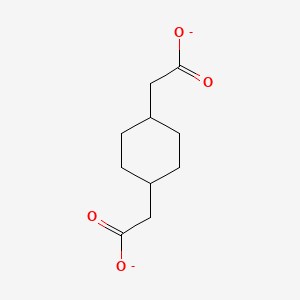
![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
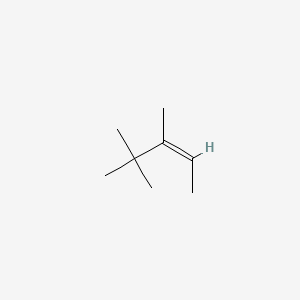
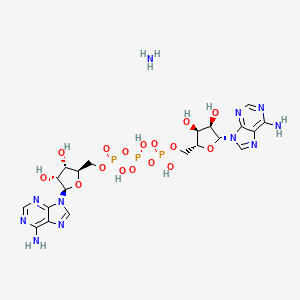
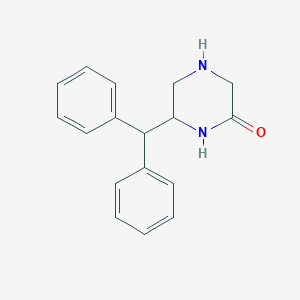
![(3aR,5S,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13822659.png)

![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)
![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)
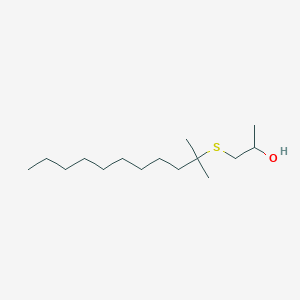
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)
